4-Chlorophenol
Overview
Description
Parachlorophenol, also known as 4-chlorophenol, is a chemical compound with the molecular formula C₆H₅ClO. It appears as white crystals with a strong phenol odor and is slightly soluble to soluble in water, depending on the isomer. Parachlorophenol is primarily used as an antibacterial agent in root canal therapy and as an intermediate in the synthesis of dyes and drugs .
Mechanism of Action
Target of Action
Parachlorophenol primarily targets the Sodium channel protein type 4 subunit alpha in humans . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle cells .
Mode of Action
The major mode of action of parachlorophenol is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination, with parachlorophenol being the strongest inhibitor of oxidative phosphorylation . To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule .
Biochemical Pathways
Parachlorophenol’s mode of action primarily affects the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the main energy currency of the cell. By uncoupling oxidative phosphorylation, parachlorophenol disrupts the normal energy production processes in the cell, leading to a variety of downstream effects .
Result of Action
Parachlorophenol exhibits antimicrobial properties primarily due to its ability to disrupt cell membranes and interfere with cellular functions . Its mechanism of action involves penetration of microbial cell walls, where it disrupts membrane integrity, causing leakage of cellular contents and ions . This disruption compromises the microbial cell’s structural integrity and function, ultimately leading to cell death .
Action Environment
The action, efficacy, and stability of parachlorophenol can be influenced by various environmental factors. For instance, the presence of certain minerals like hematite and magnetite can facilitate electric syntrophy among microorganisms, which is helpful for both reductive dechlorination and the action of parachlorophenol . Furthermore, parachlorophenol’s lipophilic nature allows it to permeate the lipid bilayers of cell membranes, further contributing to its disruptive effects on microorganisms .
Biochemical Analysis
Biochemical Properties
Parachlorophenol plays a significant role in biochemical reactions. It is used as an intermediate in organic synthesis of dyes and drugs . The major mode of action of parachlorophenol is the uncoupling of oxidative phosphorylation .
Cellular Effects
Parachlorophenol has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting oxidative phosphorylation . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Parachlorophenol exerts its effects at the molecular level through a variety of mechanisms. It also inhibits oxidative phosphorylation, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of parachlorophenol can change. It is absorbed from the gastrointestinal tract , and its effects can vary depending on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of parachlorophenol can vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .
Metabolic Pathways
Parachlorophenol is involved in several metabolic pathways. It interacts with various enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Parachlorophenol is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins , and it can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parachlorophenol can be synthesized through the chlorination of phenol. The process involves heating phenol to a liquid state and then introducing chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, parachlorophenol is produced by the direct chlorination of phenol using chlorine gas. The reaction is conducted in a reactor where phenol is heated to a liquid state, and chlorine gas is introduced. The process is carefully controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Parachlorophenol undergoes various chemical reactions, including:
Oxidation: Parachlorophenol can be oxidized to form 4-chlorocatechol.
Reduction: It can be reduced to form 4-chlorocyclohexanol.
Substitution: Parachlorophenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products:
Oxidation: 4-chlorocatechol
Reduction: 4-chlorocyclohexanol
Substitution: Various substituted chlorophenols depending on the specific reaction.
Scientific Research Applications
Parachlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a disinfectant.
Industry: Parachlorophenol is utilized in the production of pesticides and other industrial chemicals.
Comparison with Similar Compounds
- 2-chlorophenol: Used as a disinfectant and in the synthesis of other chemicals.
- 3-chlorophenol: Employed in the production of herbicides and antiseptics.
- Pentachlorophenol: Utilized as a pesticide and wood preservative .
Properties
IUPAC Name |
4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZTHHGJRFXKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | P-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
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Record name | p-CHLOROPHENOL | |
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Related CAS |
1121-74-0 (potassium salt), 1193-00-6 (hydrochloride salt) | |
Record name | Parachlorophenol [USP] | |
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DSSTOX Substance ID |
DTXSID1021871 | |
Record name | 4-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
P-chlorophenol appears as white crystals with a strong phenol odor. Slightly soluble to soluble in water, depending on the isomer, and denser than water. Noncombustible. Used as an intermediate in organic synthesis of dyes and drugs., White solid; Yellow or pink if not pure; Unpleasant, penetrating odor; [Hawley] Off-white crystalline powder; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | P-CHLOROPHENOL | |
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Record name | 4-Chlorophenol | |
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Record name | p-CHLOROPHENOL | |
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Boiling Point |
428 °F at 760 mmHg (NTP, 1992), 220 °C | |
Record name | P-CHLOROPHENOL | |
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Record name | 4-CHLOROPHENOL | |
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Flash Point |
250 °F (NTP, 1992), 121 °C, 121 °C (250 °F) CLOSED CUP, 121 °C c.c. | |
Record name | P-CHLOROPHENOL | |
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Record name | 4-Chlorophenol | |
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Record name | 4-CHLOROPHENOL | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), 2.71 PARTS SOL IN 100 PARTS WATER @ 20 °C, Very sol in alc, glycerin, ether, chloroform, fixed and volatile oils; sparingly sol in liquid petroleum, Very sol in ethanol, benzene, ethyl ether; soluble in alkali, Soluble in aqueous alkali, oxygenated and aromatic solvents, In water, 2.40X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 2.7 | |
Record name | P-CHLOROPHENOL | |
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Record name | 4-CHLOROPHENOL | |
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Density |
1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2238 at 78 °C/4 °C, Density/Specific gravity: 1.2651 at 40 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.43 (Air= 1), Relative vapor density (air = 1): 4.44 | |
Record name | P-CHLOROPHENOL | |
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Vapor Pressure |
0.1 mmHg at 68 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm at 49.8 °C, 8.7X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13 | |
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Record name | 4-Chlorophenol | |
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Mechanism of Action |
The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. | |
Record name | Parachlorophenol | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |
Record name | 4-CHLOROPHENOL | |
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Color/Form |
Needle like, white to straw-colored crystals, White crystals (yellow or pink when impure), Yellow solid | |
CAS No. |
106-48-9 | |
Record name | P-CHLOROPHENOL | |
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Record name | 4-Chlorophenol | |
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Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARACHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLC36A01X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
109.8 to 110.7 °F (NTP, 1992), 42.8 °C, 43 °C | |
Record name | P-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2906 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1414 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0850 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.